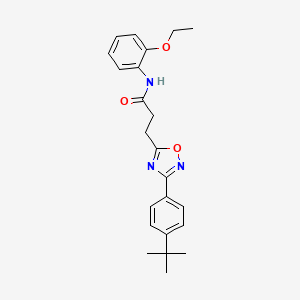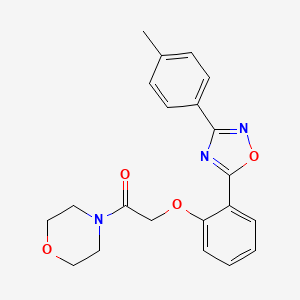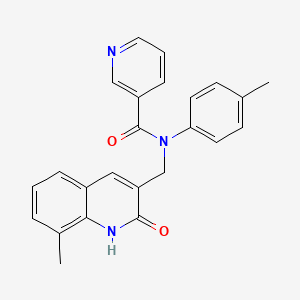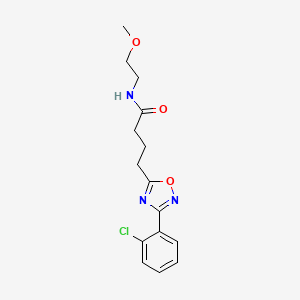
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as COX-2 inhibitor and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, the compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have a neuroprotective effect and can protect against oxidative stress. The compound has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide in lab experiments include its high yield and purity, well-established synthesis method, and extensive research on its biochemical and physiological effects. However, the limitations include its potential toxicity at higher doses and the need for further research to establish its safety and efficacy in humans.
Orientations Futures
The future directions for 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide include further research on its potential applications in various fields, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. The compound could also be used as a tool for studying the COX-2 enzyme and its role in various diseases. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.
Conclusion:
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects and has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.
Méthodes De Synthèse
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the reaction of 2-chlorobenzonitrile, ethyl acetoacetate, hydrazine hydrate, and 2-bromoethanol. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is high, and the purity of the compound can be achieved through various purification techniques.
Applications De Recherche Scientifique
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the COX-2 enzyme, which is responsible for inflammation and pain. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and cancer.
Propriétés
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)7-4-8-14-18-15(19-22-14)11-5-2-3-6-12(11)16/h2-3,5-6H,4,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCJDWXUZBOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

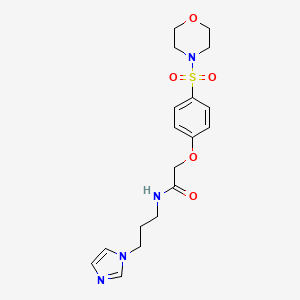
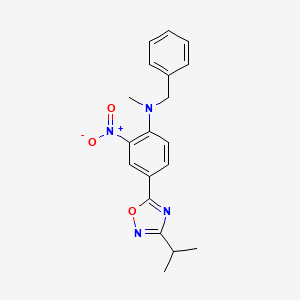
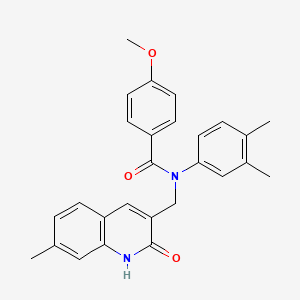
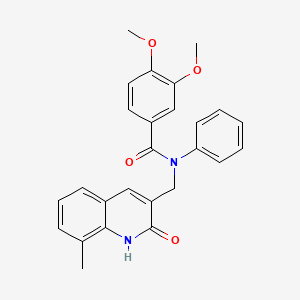
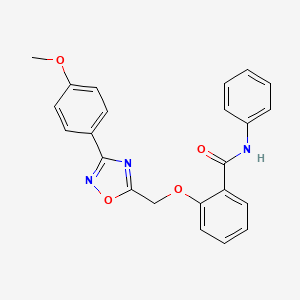
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
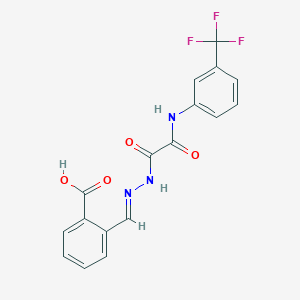
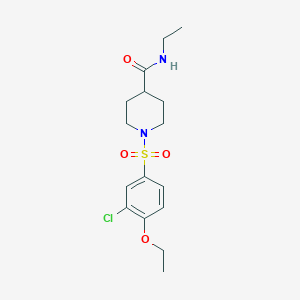
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
